molecular formula C22H13F3N2O4 B11441171 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide

Cat. No.: B11441171
M. Wt: 426.3 g/mol
InChI Key: SOUSYNBDHNBOIJ-UHFFFAOYSA-N
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Description

N-{3-[(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide is a complex organic compound that features a trifluoroacetamide group attached to a phenyl ring, which is further connected to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with aniline to form the isoindoline structure.

    Attachment of the Phenyl Ring: The isoindoline derivative is then reacted with a phenol derivative under appropriate conditions to form the desired phenyl-isoindoline structure.

    Introduction of the Trifluoroacetamide Group: Finally, the phenyl-isoindoline compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, converting them to hydroxyl groups.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated isoindoline derivatives.

    Substitution: Various substituted trifluoroacetamide derivatives.

Scientific Research Applications

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, while the isoindoline moiety can interact with various enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

    N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide: Similar structure but lacks the trifluoroacetamide group.

    N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trichloroacetamide: Similar structure but with a trichloroacetamide group instead of trifluoroacetamide.

Uniqueness: The presence of the trifluoroacetamide group in N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2,2,2-trifluoroacetamide imparts unique properties such as increased lipophilicity and enhanced ability to form hydrogen bonds, which can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C22H13F3N2O4

Molecular Weight

426.3 g/mol

IUPAC Name

N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C22H13F3N2O4/c23-22(24,25)21(30)26-13-5-4-8-15(11-13)31-16-9-10-17-18(12-16)20(29)27(19(17)28)14-6-2-1-3-7-14/h1-12H,(H,26,30)

InChI Key

SOUSYNBDHNBOIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C(F)(F)F

Origin of Product

United States

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